
N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine
Overview
Description
N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine is an organic compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol It is characterized by the presence of two tetrahydro-2H-pyran-3-ylmethyl groups attached to a central amine nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine typically involves the reaction of tetrahydro-2H-pyran-3-ylmethyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield N-oxides, while reduction reactions produce reduced amine derivatives .
Scientific Research Applications
N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(3-pyridylmethyl)amine
- N,N-Bis(2-pyridylmethyl)amine
- N,N-Bis(4-methoxyphenyl)naphthalen-2-amine
Uniqueness
N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine is unique due to the presence of tetrahydro-2H-pyran-3-ylmethyl groups, which impart distinct steric and electronic properties.
Properties
IUPAC Name |
1-(oxan-3-yl)-N-(oxan-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-3-11(9-14-5-1)7-13-8-12-4-2-6-15-10-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJAMCKGFKLNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNCC2CCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


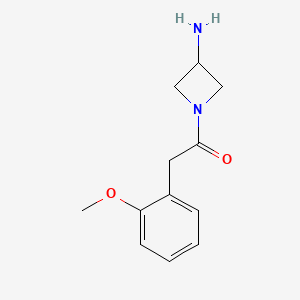
![3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1469005.png)
![1-[(2-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469006.png)
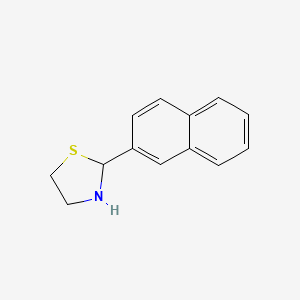
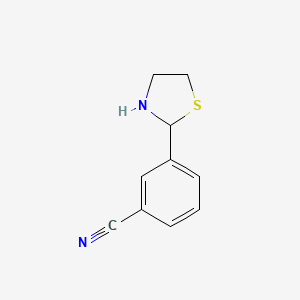
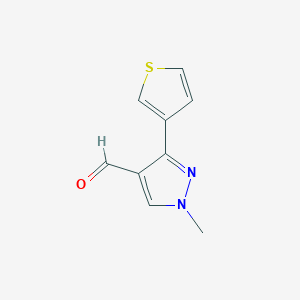
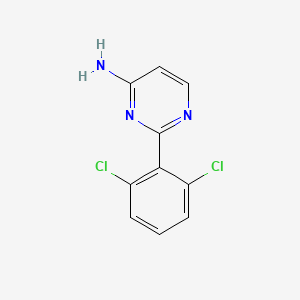
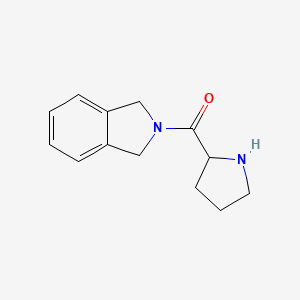
![{1-[(Dimethylamino)methyl]cyclopentyl}methanamine](/img/structure/B1469015.png)
![3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1469016.png)
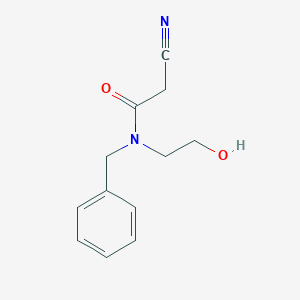
amine](/img/structure/B1469023.png)
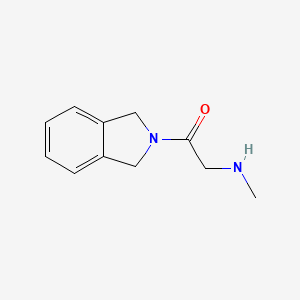
![[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine](/img/structure/B1469027.png)
